4-Méthoxy-1-naphthol

Vue d'ensemble

Description

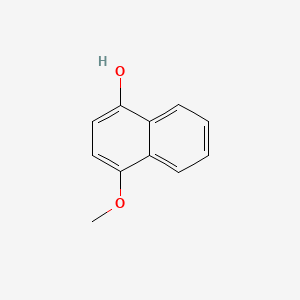

4-Methoxy-1-naphthol, also known as 1-Hydroxy-4-methoxynaphthalene, is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthol, characterized by the presence of a methoxy group (-OCH3) at the fourth position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Applications De Recherche Scientifique

4-Methoxy-1-naphthol has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

4-Methoxy-1-naphthol, also known as 4-methoxynaphthalen-1-ol, is a chemical compound that has been used in the synthesis of 3-(4-hydroxy-1-naphthoxy)lactic acid

Mode of Action

It is known to be involved in the synthesis of 3-(4-hydroxy-1-naphthoxy)lactic acid

Biochemical Pathways

Its role in the synthesis of 3-(4-hydroxy-1-naphthoxy)lactic acid suggests that it may influence pathways related to this compound .

Result of Action

Its known role in the synthesis of 3-(4-hydroxy-1-naphthoxy)lactic acid suggests it may have effects related to this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. It is soluble in common solvents such as water, alcohols, and ethers, but insoluble in nonpolar solvents like petroleum ether . This solubility profile may influence its action and stability in different environments.

Analyse Biochimique

Biochemical Properties

4-Methoxy-1-naphthol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been identified as a novel antibacterial compound targeting the WalK/WalR two-component signal transduction system of Gram-positive bacteria . This interaction inhibits the essential WalR protein, leading to antibacterial effects. Additionally, 4-Methoxy-1-naphthol has been shown to activate the human pregnane X receptor (PXR), which is involved in the regulation of drug metabolism .

Cellular Effects

The effects of 4-Methoxy-1-naphthol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Methoxy-1-naphthol has been observed to induce the expression of Nrf2 target genes in primary rat neuronal cells, which plays a crucial role in cellular defense mechanisms . This compound also exhibits antioxidant properties, protecting cells from oxidative stress and damage.

Molecular Mechanism

At the molecular level, 4-Methoxy-1-naphthol exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of the WalR protein in Gram-positive bacteria, disrupting the bacterial cell wall synthesis and leading to cell death . Additionally, 4-Methoxy-1-naphthol activates the human pregnane X receptor (PXR), which in turn regulates the expression of genes involved in drug metabolism and detoxification . These interactions highlight the compound’s potential as both an antibacterial and a modulator of drug metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-1-naphthol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 4-Methoxy-1-naphthol maintains its antibacterial and antioxidant properties, making it a reliable compound for prolonged use in research and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Methoxy-1-naphthol vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant antibacterial and antioxidant activities without adverse effects . At higher doses, some toxic effects have been observed, including potential liver toxicity and oxidative stress . These findings underscore the importance of dosage optimization for therapeutic applications of 4-Methoxy-1-naphthol.

Metabolic Pathways

4-Methoxy-1-naphthol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which hydroxylate the compound, followed by conjugation reactions that enhance its solubility and excretion . The metabolic pathways of 4-Methoxy-1-naphthol are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 4-Methoxy-1-naphthol is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, 4-Methoxy-1-naphthol can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of 4-Methoxy-1-naphthol within tissues is essential for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of 4-Methoxy-1-naphthol plays a critical role in its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct 4-Methoxy-1-naphthol to these compartments . Understanding the subcellular localization of 4-Methoxy-1-naphthol is vital for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxy-1-naphthol can be synthesized through the methylation of 1,4-dihydroxynaphthalene. The process involves dissolving 1,4-dihydroxynaphthalene in acetone, followed by the addition of potassium carbonate and methyl iodide. The mixture is stirred at room temperature for 24 hours, resulting in the formation of 4-Methoxy-1-naphthol .

Industrial Production Methods: In industrial settings, the synthesis of 4-Methoxy-1-naphthol typically involves similar methylation reactions, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-1-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur under various conditions, often involving halogenating agents or other electrophiles.

Major Products Formed:

Oxidation Products: 4,4’-dimethoxy-2,2’-binaphthalenyl-1,1’-diol and 4,4’-dimethoxy-2,2’-binaphthalenylidene-1,1’-dione.

Reduction Products: Reduced forms of the naphthol derivative.

Substitution Products: Various substituted naphthol derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

4-Methoxy-1-naphthol can be compared with other similar compounds, such as:

- 7-Methoxy-2-naphthol

- 6-Methoxy-2-naphthol

- 2-Methoxynaphthalene

- 4-Chloro-1-naphthol

Uniqueness: The unique positioning of the methoxy and hydroxyl groups on the naphthalene ring in 4-Methoxy-1-naphthol imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic applications and research studies .

Activité Biologique

4-Methoxy-1-naphthol (4M1N) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

4-Methoxy-1-naphthol is an organic compound with the molecular formula . It features a methoxy group attached to the naphthol structure, which contributes to its unique chemical behavior and biological activity. The compound has been studied for its role in various biochemical pathways and its interactions with biological targets.

Antioxidant Properties

4M1N exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress in cells. Research indicates that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage. This property is particularly relevant in neuroprotection and cardioprotection contexts.

Antimicrobial Activity

Studies have demonstrated that 4M1N possesses antimicrobial properties against various bacterial strains. Its effectiveness has been compared to standard antibacterial agents, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. In vitro studies indicate that 4M1N can reduce the levels of interleukin-1β (IL-1β), suggesting its utility in treating inflammatory conditions .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of 4M1N. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

The biological activities of 4M1N can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, 4M1N helps maintain cellular redox balance, which is essential for normal cellular function.

- Cytokine Regulation : The compound's ability to influence cytokine production underlines its role in inflammatory signaling pathways.

- DNA Interaction : Preliminary studies suggest that 4M1N may interact with DNA, potentially affecting gene expression related to cell growth and apoptosis .

Neuroprotective Effects

A study investigating the neuroprotective effects of 4M1N in a rat model of ischemic stroke showed that administration of the compound significantly reduced neuronal damage and improved functional recovery post-injury. This was linked to its antioxidant properties and ability to inhibit inflammatory responses .

Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various naphthol derivatives, 4M1N was found to outperform several conventional antibiotics against biofilm-forming bacteria, indicating its potential as a novel antimicrobial agent .

Data Summary

Propriétés

IUPAC Name |

4-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTGCZBEERTTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058908 | |

| Record name | 1-Naphthalenol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84-85-5 | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Walrycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WALRYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CC5CL28DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124 - 126 °C | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methoxy-1-naphthol?

A1: 4-methoxy-1-naphthol has the molecular formula C11H10O2 and a molecular weight of 174.19 g/mol. []

Q2: How do hydrogen bonds and pi-pi stacking interactions influence the crystal structure of 4-methoxy-1-naphthol?

A2: In the crystal structure of 4-methoxy-1-naphthol, intermolecular O-H...O hydrogen bonds link the molecules into chains. These chains are further stabilized by intermolecular pi-pi stacking interactions, contributing to the overall arrangement of molecules within the crystal lattice. []

Q3: What spectroscopic techniques are commonly used to characterize 4-methoxy-1-naphthol?

A3: Researchers often employ UV-VIS, IR, and Raman spectroscopy to study the structural features and electronic properties of 4-methoxy-1-naphthol. NMR (1H and 13C) spectroscopy provides detailed information about the molecule's structure and conformation. []

Q4: How does 4-methoxy-1-naphthol react with 1,1-diarylprop-2-yn-1-ol?

A4: Reacting 4-methoxy-1-naphthol with 1,1-diarylprop-2-yn-1-ol under heating leads to the formation of two products: 2,2-diaryl-6-methoxy-2H-naphtho[1,2-b]pyran and the merocyanine (E)-2-[3',3'-bis(aryl)allylidene]-4-methoxynaphthalen-1(2H)-one. []

Q5: Can 4-methoxy-1-naphthol be used in the synthesis of pyranonaphthoquinone derivatives?

A5: Yes, 4-methoxy-1-naphthol can be used as a starting material for synthesizing pyranonaphthoquinone derivatives. For example, a concise synthesis of (±)-rhinacanthin A utilizes 4-methoxy-1-naphthol for synthesizing dehydro-α-lapachone, a key intermediate. []

Q6: How does 4-methoxy-1-naphthol participate in the synthesis of 1,8-dioxapyrene?

A6: 1,8-Dioxapyrene, a novel dioxa-analog of pyrene, can be synthesized from 4-methoxy-1-naphthol. The multi-step synthesis involves two peri-heterocyclizations, highlighting the versatility of 4-methoxy-1-naphthol as a building block. []

Q7: What is the role of 4-methoxy-1-naphthol in the synthesis of balsaminone A?

A7: 4-methoxy-1-naphthol serves as a crucial starting material in the synthesis of balsaminone A, a dinaphthofuran-1,4-dione. One synthetic route involves a base-induced coupling reaction between 4-methoxy-1-naphthol and 2,3-dichloro-1,4-naphthoquinone. []

Q8: Can 4-methoxy-1-naphthol act as a starting material for preparing dimeric naphthoquinones?

A8: Yes, 4-methoxy-1-naphthol and its derivatives are valuable precursors in the synthesis of various dimeric naphthoquinones. For instance, oxidative coupling of substituted 4-methoxy-1-naphthols yields compounds like biramentaceone and mamegakinone. []

Q9: How is 4-methoxy-1-naphthol employed in the synthesis of desapogossypolone tetraethyl ether?

A9: Desapogossypolone tetraethyl ether (2b), a degradation product of gossypol (1), can be synthesized through the oxidative coupling of 6,7-diethoxy-4-methoxy-1-naphthol (7c), followed by C-methylation using diazomethane. []

Q10: Can other metal catalysts, besides bismuth-promoted platinum, be used for the oxidative coupling of 4-methoxy-1-naphthol?

A12: Yes, unpromoted platinum, gold, Raney nickel, and other metallic catalysts also demonstrate activity in the oxidative coupling of 4-methoxy-1-naphthol, showcasing the potential for exploring alternative catalytic systems in this reaction. []

Q11: What color changes are observed during the autoxidation of 4-methoxy-1-naphthol on silica gel?

A13: When 4-methoxy-1-naphthol is adsorbed onto silica gel and exposed to air, it undergoes autoxidation. This process leads to the formation of 4,4′-dimethoxy-2,2′-binaphthyl-1,1′quinone. []

Q12: How can 4-methoxy-1-naphthol be used to study the monooxygenation activity of P450 peroxygenases?

A14: 4-Methoxy-1-naphthol serves as a substrate in a colorimetric assay for assessing the monooxygenation activity of P450 peroxygenases. The enzymatic oxidation of 4-methoxy-1-naphthol produces Russig’s blue, providing a visually detectable indication of enzyme activity. []

Q13: Can spent coffee grounds and tea leaf residues be used to generate hydrogen peroxide for peroxygenase-catalyzed oxidation of 4-methoxy-1-naphthol?

A15: Yes, spent coffee grounds and tea leaf residues offer a sustainable approach for generating hydrogen peroxide, which can then be utilized by bacterial P450 peroxygenase CYP152A1 to facilitate the oxidation of 4-methoxy-1-naphthol to Russig’s blue. This method provides a cost-effective and environmentally friendly alternative to traditional hydrogen peroxide production. []

Q14: Has 4-methoxy-1-naphthol been found as a natural product?

A16: Yes, 4-methoxy-1-naphthol has been identified in the roots of various Galium species and Asperula odorata, suggesting its role as a naturally occurring compound in these plants. []

Q15: What is the significance of 3-(4-hydroxy-1-naphthoxy)lactic acid (4-HO-NLA) as a metabolite of propranolol?

A17: 4-HO-NLA has been identified as a metabolite of propranolol, a beta-blocker medication. Studies involving the administration of deuterium-labeled propranolol to rats revealed the presence of 4-HO-NLA-d2 in urine, confirming its metabolic origin. Further investigation using in vitro experiments with rat liver supernatant fractions demonstrated that 4-HO-NLA is stereoselectively generated from S-propranolol. These findings highlight the metabolic pathways of propranolol and the formation of specific metabolites. []

Q16: Have computational methods been used to study the properties of 4-methoxy-1-naphthol?

A18: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to calculate the polarizability and hyperpolarizability of 4-methoxy-1-naphthol. These calculations suggest potential applications of 4-methoxy-1-naphthol in nonlinear optical materials. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.